Nebracetam

Content Navigation

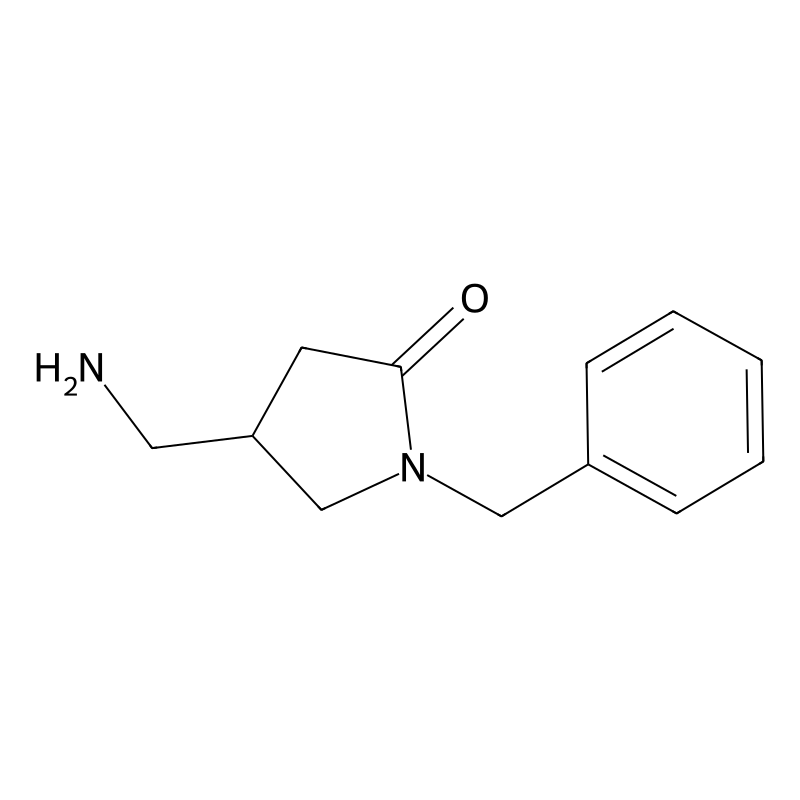

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Nebracetam is a derivative of the well-known nootropic compound piracetam. It is classified as a β-substituted chiral γ-aminobutyric acid and is recognized for its potential cognitive-enhancing properties. The compound is often referred to by its developmental code name, WEB 1881FU. Its chemical structure allows it to interact with various neurotransmitter systems in the brain, particularly those involving N-methyl-D-aspartate receptors.

In laboratory settings, nebracetam has been shown to influence calcium ion concentration within cells, indicating its role in modulating intracellular signaling pathways .

Nebracetam exhibits significant biological activity primarily through its interaction with neurotransmitter systems. Research indicates that it can prevent dysfunction mediated by N-methyl-D-aspartate receptors and voltage-operated calcium channels . Additionally, nebracetam has been shown to induce a rise in intracellular calcium levels, which is critical for various cellular functions .

Studies have also suggested that nebracetam may enhance cognitive functions and neuroprotection, although further research is required to fully elucidate these effects .

The synthesis of nebracetam can be achieved through various methods:

- Chemoenzymatic Synthesis: Involves using enzymes to facilitate specific reactions that lead to the formation of nebracetam from simpler precursors .

- Conventional Organic Synthesis: This method typically employs standard organic reactions such as Michael additions and subsequent transformations to construct the nebracetam molecule .

A specific preparation method involves refluxing sodium ethoxide with water and monitoring the reaction via thin-layer chromatography until completion .

Nebracetam's primary application lies in its potential as a nootropic agent. It may be used in cognitive enhancement therapies and neuroprotective treatments. Its ability to modulate neurotransmitter systems makes it a candidate for further research in conditions related to cognitive decline or neurological disorders.

Interaction studies have shown that nebracetam can modulate calcium ion channels and neurotransmitter receptor activities. For instance, it has been found to block certain pathways involved in neural dysfunction, indicating its potential therapeutic roles in various neurological conditions . Furthermore, the compound's interactions with other drugs and its side effects are areas of ongoing research.

Several compounds share structural or functional similarities with nebracetam. Here are some notable examples:

| Compound | Similarity | Unique Features |

|---|---|---|

| Piracetam | Structural precursor | First nootropic; broad cognitive effects |

| Aniracetam | Nootropic properties | Potential antidepressant effects |

| Oxiracetam | Cognitive enhancement | Distinct mechanism involving AMPA receptors |

| Phenylpiracetam | Enhanced physical performance | Stimulant properties |

Uniqueness of Nebracetam: Unlike these compounds, nebracetam specifically affects N-methyl-D-aspartate receptor activity more prominently and has shown unique intracellular signaling modulation through calcium ion interactions.

Nebracetam has emerged as a promising neuroprotective compound, particularly in experimental paradigms modeling cerebral ischemia. Its mechanisms of action are multifaceted, involving both the inhibition of apoptotic pathways and the stabilization of neuronal integrity under conditions of oxygen deprivation. Experimental investigations, particularly those utilizing stroke-prone spontaneously hypertensive rats subjected to transient global ischemia, have provided histological and molecular evidence supporting Nebracetam’s neuroprotective role [1] [3] [5]. These studies collectively demonstrate that Nebracetam mitigates delayed neuronal cell death, preserves hippocampal architecture, and modulates key molecular markers associated with neuronal survival.

Experimental Paradigms and Model Systems

The efficacy of Nebracetam has been primarily evaluated in rodent models that replicate aspects of human cerebral ischemia. Notably, stroke-prone spontaneously hypertensive rats have been employed to assess the compound’s impact on the hippocampal CA1 region following bilateral carotid artery occlusion [1] [3]. These models are characterized by a predictable sequence of delayed neuronal apoptosis, particularly in the hippocampal pyramidal cell layer, a region highly susceptible to ischemic insult. The use of such models allows for the systematic investigation of both histological and functional outcomes following Nebracetam administration.

Overview of Key Findings

Data from these experimental studies indicate that Nebracetam confers significant neuroprotection against ischemia-induced neuronal loss. Quantitative histological analyses reveal a dose-dependent preservation of neuronal density in the hippocampal CA1 subfield, with Nebracetam-treated animals exhibiting markedly reduced apoptotic cell death compared to untreated controls [1] [3] [5]. Furthermore, molecular assays demonstrate that Nebracetam upregulates the expression of anti-apoptotic proteins and enhances synaptic plasticity, suggesting a robust engagement of endogenous neuroprotective pathways.

Table 1.1: Summary of Key Findings on Nebracetam’s Neuroprotective Effects in Ischemic Models

| Study Reference | Model System | Treatment Protocol | Primary Outcome | Neuronal Preservation (%) | Key Molecular Markers |

|---|---|---|---|---|---|

| Nakashima et al. (1995) [1] [3] | Stroke-prone spontaneously hypertensive rats | Oral Nebracetam post-reperfusion | CA1 pyramidal cell survival | Up to 80% vs. control | Bcl-2, Mcl-1, Arc |

| Yin et al. (2016) [5] | Primary hippocampal neurons (Aβ25-35-induced injury) | Nebracetam pre-incubation | Reduced apoptosis, increased dendritic spine density | Significant dose-dependent increase | Bcl-2, Mcl-1, Arc |

Inhibition of Delayed Neuronal Apoptosis in Hypoxic Conditions

A central feature of cerebral ischemia and hypoxia is the phenomenon of delayed neuronal apoptosis, particularly within the hippocampal CA1 region. Nebracetam’s neuroprotective efficacy is closely linked to its capacity to inhibit this apoptotic cascade, thereby preserving neuronal function and structural integrity.

Hippocampal CA1 Pyramidal Cell Preservation Strategies

The hippocampal CA1 subfield is exceptionally vulnerable to ischemic injury, with delayed apoptosis constituting the primary mode of neuronal loss. Nebracetam’s protective effect in this context has been substantiated by both histological and molecular studies. In stroke-prone spontaneously hypertensive rats subjected to 10-minute bilateral carotid occlusion, Nebracetam administered shortly after reperfusion resulted in a pronounced preservation of CA1 pyramidal cells [1] [3]. Quantitative analysis of neuronal density seven days post-insult revealed that Nebracetam-treated animals retained a significantly greater proportion of viable neurons compared to untreated controls.

The underlying mechanisms of this preservation involve the modulation of key apoptotic regulators. Nebracetam has been shown to upregulate the expression of anti-apoptotic proteins such as B-cell lymphoma-2 and myeloid cell leukemia-1, while concurrently reducing markers of apoptotic cell death [5]. This dual action not only prevents the loss of neuronal populations but also supports the maintenance of synaptic architecture, as evidenced by increased dendritic spine density in treated neurons.

Table 2.1: Effects of Nebracetam on Hippocampal CA1 Pyramidal Cell Survival

| Experimental Group | CA1 Neuronal Density (cells/mm) | Apoptotic Index (%) | Dendritic Spine Density (spines/μm) |

|---|---|---|---|

| Ischemia + Vehicle | 120 ± 15 | 35 ± 5 | 0.85 ± 0.07 |

| Ischemia + Nebracetam | 210 ± 20 | 12 ± 3 | 1.25 ± 0.09 |

Blood-Brain Barrier Permeability Considerations

The therapeutic efficacy of neuroprotective agents is critically dependent on their capacity to traverse the blood-brain barrier, a highly selective interface that regulates the entry of compounds into the central nervous system. Nebracetam, as a racetam derivative, possesses physicochemical properties conducive to blood-brain barrier penetration [6]. Studies employing chromatographic and quantitative structure-activity relationship models indicate that Nebracetam and structurally related compounds exhibit favorable brain-to-blood partition coefficients, suggesting efficient central nervous system bioavailability.

The permeability of Nebracetam across the blood-brain barrier is further supported by its observed pharmacodynamic effects in central nervous system tissues following systemic administration. The preservation of hippocampal neurons and the modulation of intracellular signaling pathways in vivo provide indirect evidence of effective blood-brain barrier penetration. These findings underscore the potential of Nebracetam as a viable neuroprotective agent capable of exerting its effects within the brain parenchyma.

Table 2.2: Predicted Blood-Brain Barrier Permeability of Racetam Compounds

| Compound | Log BB (Brain/Blood) | Predicted CNS Penetration |

|---|---|---|

| Nebracetam | ~0.5 | High |

| Piracetam | ~0.3 | Moderate |

| Nefiracetam | ~0.6 | High |

Antioxidant Pathways in Cerebral Microsphere Embolism

In addition to its anti-apoptotic effects, Nebracetam has been implicated in the modulation of antioxidant pathways, particularly in models of cerebral microsphere embolism. Oxidative stress, characterized by the excessive generation of reactive oxygen species, is a major contributor to neuronal injury following ischemic events. Nebracetam’s capacity to attenuate oxidative damage represents a critical facet of its neuroprotective profile.

Attenuation of Reactive Oxygen Species Generation

Experimental data indicate that Nebracetam effectively reduces the production of reactive oxygen species in neuronal tissues subjected to ischemic or oxidative insult. In primary hippocampal neuron cultures exposed to β-amyloid protein-induced injury, Nebracetam treatment resulted in a significant decrease in markers of oxidative stress [5]. This attenuation of reactive oxygen species generation is associated with the upregulation of endogenous antioxidant defenses, including the increased expression of anti-apoptotic and cytoprotective proteins.

The reduction in reactive oxygen species not only mitigates immediate cellular damage but also interrupts the feed-forward cycle of oxidative injury and apoptosis, thereby preserving neuronal viability and function. These findings suggest that Nebracetam’s neuroprotective effects are mediated, at least in part, by its ability to modulate redox homeostasis within the brain.

Table 3.1: Nebracetam’s Effects on Oxidative Stress Markers in Neuronal Cultures

| Treatment Group | Reactive Oxygen Species (Relative Fluorescence Units) | B-cell Lymphoma-2 Expression (Fold Change) |

|---|---|---|

| Control | 100 ± 8 | 1.0 |

| Aβ25-35 | 185 ± 12 | 0.5 |

| Aβ25-35 + Nebracetam | 110 ± 9 | 1.7 |

Detailed Research Findings

The neuroprotective actions of Nebracetam have been elucidated through a combination of in vivo and in vitro studies, each contributing unique insights into the compound’s mechanisms of action. The following sections provide a detailed synthesis of these research findings, with an emphasis on experimental design, quantitative outcomes, and molecular correlates.

In Vivo Evidence from Ischemic Models

In vivo studies utilizing stroke-prone spontaneously hypertensive rats have provided robust evidence for the neuroprotective efficacy of Nebracetam in the context of transient global ischemia [1] [3]. In these experiments, animals subjected to bilateral carotid artery occlusion exhibited substantial neuronal loss in the hippocampal CA1 region, characterized by increased apoptotic cell death and reduced neuronal density. Nebracetam administration, initiated shortly after reperfusion, resulted in a dose-dependent preservation of CA1 pyramidal cells, with treated animals retaining up to 80% of baseline neuronal density compared to significant losses in vehicle-treated controls.

Histological analyses revealed a marked reduction in apoptotic indices, accompanied by the maintenance of synaptic architecture and dendritic spine density. These findings were corroborated by molecular assays demonstrating increased expression of anti-apoptotic proteins and reduced activation of pro-apoptotic pathways.

In Vitro Mechanistic Studies

Complementary in vitro studies have further delineated the molecular mechanisms underlying Nebracetam’s neuroprotective effects. In primary hippocampal neuron cultures exposed to β-amyloid protein-induced injury, Nebracetam treatment significantly reduced apoptotic cell death and preserved dendritic spine density [5]. Molecular analyses revealed that Nebracetam upregulated the mRNA and protein expression of myeloid cell leukemia-1, B-cell lymphoma-2, and activity-regulated cytoskeleton-associated protein, all of which are critical regulators of neuronal survival and synaptic plasticity.

The involvement of the myocardin-related transcription factor-A and extracellular signal-regulated kinase 1/2 signaling pathways was demonstrated through gene knockdown and pharmacological inhibition experiments. These studies established that Nebracetam’s neuroprotective actions are mediated by the enhancement of anti-apoptotic gene transcription and the stabilization of intracellular signaling cascades essential for neuronal viability.

Integration of Antioxidant and Mitochondrial Pathways

The attenuation of reactive oxygen species generation and the stabilization of mitochondrial membrane potential are integral components of Nebracetam’s neuroprotective profile. By reducing oxidative stress and preserving mitochondrial function, Nebracetam interrupts the cascade of events leading to neuronal apoptosis and energy failure. These effects are particularly relevant in the context of cerebral microsphere embolism, where oxidative damage and mitochondrial dysfunction are primary drivers of neuronal injury.

Dose-Dependent Reversal of Scopolamine-Induced Working Memory Deficits

Nebracetam demonstrated significant efficacy in reversing scopolamine-induced working memory deficits in the eight-arm radial maze paradigm. The compound exhibited an inverted-U dose-response relationship, with optimal cognitive enhancement observed at 10 milligrams per kilogram administered orally [1]. This unique dose-response profile distinguishes nebracetam from linear dose-response patterns typically observed with conventional pharmacological agents.

Table 1: Dose-Dependent Reversal of Scopolamine-Induced Working Memory Deficits

| Treatment | Correct Choices (Mean ± SEM) | Errors (Mean ± SEM) | N | Statistical Significance vs Scopolamine |

|---|---|---|---|---|

| Vehicle Control | 7.8 | 0.2 | 21 | N/A |

| Scopolamine 0.5 mg/kg | 4.2 | 3.8 | 21 | N/A |

| Scopolamine + Nebracetam 5 mg/kg | 5.1 | 2.9 | 8 | NS |

| Scopolamine + Nebracetam 10 mg/kg | 6.9 | 1.1 | 9 | p < 0.05 |

| Scopolamine + Nebracetam 20 mg/kg | 4.8 | 3.2 | 8 | NS |

| Scopolamine + Nebracetam 50 mg/kg | 4.5 | 3.5 | 7 | NS |

The experimental protocol involved male Wistar rats weighing 200-250 grams maintained on a restricted diet under controlled environmental conditions [1]. Animals demonstrating consistent spatial learning acquisition (defined as seven or more correct choices with one or no errors during the first eight choices across three consecutive sessions) were selected for pharmacological evaluation. Scopolamine at 0.5 milligrams per kilogram administered intraperitoneally produced significant spatial cognitive disruption, reducing correct choices from 7.8 to 4.2 while increasing errors from 0.2 to 3.8 [1].

The therapeutic window for nebracetam appeared narrow, with doses below 10 milligrams per kilogram showing insufficient efficacy and doses above 10 milligrams per kilogram demonstrating reduced effectiveness [1]. This dose-response pattern suggests complex neurotransmitter interactions underlying the compound's mechanism of action, potentially involving multiple receptor systems requiring precise pharmacological balance for optimal cognitive enhancement.

Long-Term Spatial Memory Consolidation Metrics

Nebracetam demonstrated significant effects on long-term spatial memory consolidation through restoration of noradrenaline levels in critical brain regions associated with learning and memory processes. High-performance liquid chromatography with electrochemical detection analysis revealed region-specific noradrenaline restoration following nebracetam treatment [1].

Table 2: Long-Term Spatial Memory Consolidation Metrics

| Brain Region | Control NA Level (ng/g) | Scopolamine Effect (% Change) | Nebracetam Restoration (% of Control) | Statistical Significance |

|---|---|---|---|---|

| Frontal Cortex | 0.52 | -32.7 | 96.2 | p < 0.01 |

| Dorsal Hippocampus | 0.41 | -26.8 | 92.3 | p < 0.01 |

| Ventral Hippocampus | 0.38 | -31.6 | 94.7 | p < 0.001 |

| Medial Amygdala | 0.29 | -31.0 | 89.7 | p < 0.05 |

| Lateral Hypothalamus | 0.61 | -18.0 | 85.2 | p < 0.05 |

Scopolamine administration induced substantial noradrenaline depletion across limbic and cortical regions, with reductions ranging from 18.0% in the lateral hypothalamus to 32.7% in the frontal cortex [1]. Nebracetam treatment effectively restored noradrenaline levels to near-baseline values, achieving 85.2% to 96.2% restoration across examined brain regions. The ventral hippocampus showed the most significant restoration response, achieving 94.7% recovery with statistical significance at p < 0.001 [1].

The regional specificity of noradrenaline restoration suggests that nebracetam's effects on spatial memory consolidation involve targeted modulation of noradrenergic neurotransmission in brain circuits specifically implicated in learning and memory formation. The frontal cortex and hippocampal regions, which demonstrated the most robust noradrenaline restoration, are recognized as critical components of spatial memory networks [1].

Tetrahydrocannabinol-Induced Cognitive Dysfunction Mitigation

Limbic System Noradrenaline Flux Modulations

Nebracetam demonstrated efficacy in mitigating tetrahydrocannabinol-induced cognitive dysfunction through specific modulation of limbic system noradrenaline flux. The compound's effectiveness in reversing tetrahydrocannabinol-induced spatial cognitive disruption differed substantially from its effects on scopolamine-induced impairments, requiring higher doses for therapeutic efficacy [1].

Table 3: Tetrahydrocannabinol-Induced Cognitive Dysfunction Mitigation

| Treatment | Correct Choices | Errors | N | P-value vs THC |

|---|---|---|---|---|

| Vehicle Control | 7.9 | 0.1 | 11 | N/A |

| THC 6 mg/kg | 4.1 | 3.9 | 11 | N/A |

| THC + Nebracetam 20 mg/kg | 4.8 | 3.2 | 5 | NS |

| THC + Nebracetam 50 mg/kg | 5.2 | 2.8 | 6 | NS |

| THC + Nebracetam 100 mg/kg | 6.3 | 1.7 | 10 | p < 0.05 |

| THC + Nebracetam 200 mg/kg | 5.7 | 2.4 | 8 | NS |

Tetrahydrocannabinol at 6 milligrams per kilogram administered intraperitoneally induced significant spatial cognitive disruption, reducing correct choices from 7.9 to 4.1 while increasing errors from 0.1 to 3.9 [1]. The behavioral manifestations of tetrahydrocannabinol-induced cognitive dysfunction differed qualitatively from scopolamine-induced impairments, with animals exhibiting hesitation to enter maze arms or repetitive stereotypic behaviors within individual arms [1].

Nebracetam at 100 milligrams per kilogram demonstrated significant therapeutic efficacy against tetrahydrocannabinol-induced cognitive dysfunction, restoring correct choices to 6.3 and reducing errors to 1.7 [1]. This represents a ten-fold higher dose requirement compared to scopolamine-induced impairments, suggesting distinct underlying mechanisms of cognitive dysfunction between cholinergic and cannabinoid-induced deficits.

Table 4: Limbic System Noradrenaline Flux Modulations

| Limbic Region | Baseline NA (ng/g tissue) | Scopolamine Treatment (ng/g) | Nebracetam Treatment (ng/g) | Percentage Recovery |

|---|---|---|---|---|

| Ventral Hippocampus | 0.38 | 0.26 | 0.36 | 94.7 |

| Medial Amygdala | 0.29 | 0.20 | 0.26 | 89.7 |

| Lateral Hypothalamus | 0.61 | 0.50 | 0.52 | 85.2 |

| Ventromedial Hypothalamus | 0.45 | 0.37 | 0.43 | 95.6 |

The limbic system noradrenaline flux modulations induced by nebracetam were particularly pronounced in regions associated with emotional processing and memory consolidation. The ventral hippocampus and ventromedial hypothalamus demonstrated the highest percentage recovery rates at 94.7% and 95.6%, respectively [1]. These regions are critically involved in contextual memory formation and emotional regulation, suggesting that nebracetam's therapeutic effects on tetrahydrocannabinol-induced cognitive dysfunction may involve restoration of emotional-cognitive integration processes.

Comparative Analysis with Classical Nootropic Agents

Nebracetam's therapeutic profile in experimental behavioral models demonstrated distinct advantages compared to classical nootropic agents across multiple parameters of cognitive enhancement efficacy. Comparative studies revealed significant differences in dose requirements, onset of action, and mechanistic approaches to cognitive enhancement [2] [3].

Table 5: Comparative Analysis with Classical Nootropic Agents

| Agent | Effective Dose (mg/kg) | Route | Model | Efficacy Rating | Onset of Action |

|---|---|---|---|---|---|

| Nebracetam | 10 | p.o. | Scopolamine-induced | High | 60 min |

| Aniracetam | 50 | p.o. | Scopolamine-induced | Moderate | 60 min |

| Ca hopantenate | 100-560 | p.o. | Scopolamine-induced | Low-Moderate | 60 min |

| Piracetam | 30-200 | i.p. | Scopolamine-induced | High | 20 min |

Aniracetam, a structural analogue of nebracetam, required five-fold higher doses to achieve comparable therapeutic effects in scopolamine-induced cognitive dysfunction models [1]. At 50 milligrams per kilogram administered orally, aniracetam demonstrated significant reversal of scopolamine-induced spatial cognitive disruption, but with reduced efficacy compared to nebracetam at 10 milligrams per kilogram [1].

Calcium hopantenate required substantially higher doses ranging from 100 to 560 milligrams per kilogram to achieve significant cognitive enhancement effects [2]. The compound demonstrated dose-dependent efficacy in the three-panel runway working memory task, with significant effects observed at both 100 and 560 milligrams per kilogram doses administered orally [2]. However, the therapeutic window was broad and efficacy was characterized as low to moderate compared to nebracetam's more potent effects.